Chloramine-T Chlorination Yield
In a direct head-to-head comparison, the synthesis of 3-Chloro-7-methylimidazo[1,2-a]pyridine using chloramine-T under solvent-free conditions achieves a significantly higher isolated yield compared to unsubstituted imidazo[1,2-a]pyridine under identical conditions. The target compound demonstrates a quantifiable yield advantage due to the electronic activation provided by the C7 methyl group [1].
| Evidence Dimension | Synthetic yield for 3-chlorination |
|---|---|
| Target Compound Data | 89% isolated yield |
| Comparator Or Baseline | 3-Chloroimidazo[1,2-a]pyridine (unsubstituted parent): 75% isolated yield |
| Quantified Difference | +14% absolute yield improvement |
| Conditions | Chloramine-T (1.1 equiv), neat, room temperature, 5 min, gram-scale [1] |
Why This Matters
Procurement of the 7-methyl-substituted precursor enables a 14% higher yield in a key diversification step, reducing material costs and purification burden.
- [1] M. S. Reddy, M. V. Ramana Reddy, V. Jayathria Rao. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. 2018;3(3):3513–3521. DOI: 10.1021/acsomega.7b01844 View Source
